![molecular formula C14H20N2O2 B3168749 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 932893-60-2](/img/structure/B3168749.png)
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Descripción general
Descripción
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a methoxy group, a piperazine ring, and a benzaldehyde moiety, making it a versatile intermediate in various chemical syntheses .
Mecanismo De Acción
Target of Action
It has been suggested that the compound could be useful in the development of inhibitors targeting mycobacterial trna modification .
Biochemical Pathways
It is suggested that the compound could play a role in the synthesis of N-methylpiperazinyl flavones , which have therapeutic potential against Alzheimer’s disease .
Result of Action
It is suggested that the compound could be useful in the development of therapeutic agents against alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of enzymes, inhibiting their activity and preventing the catalysis of specific reactions. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within the cell . Additionally, binding proteins can sequester this compound, affecting its availability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: Lacks the piperazine moiety, making it less versatile in certain synthetic applications.
4-Methylpiperazine: Lacks the benzaldehyde and methoxy groups, limiting its use in specific reactions.
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid: An oxidized derivative with different chemical properties and applications.
Uniqueness
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various fields of research and industry .
Propiedades
IUPAC Name |
4-methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-5-7-16(8-6-15)10-13-9-12(11-17)3-4-14(13)18-2/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLZFTWBOPLJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


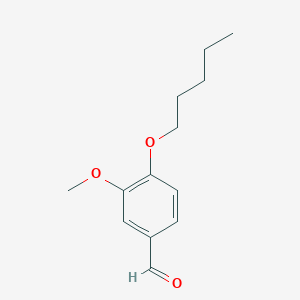

amine](/img/structure/B3168683.png)
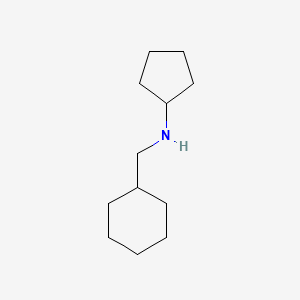
![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)
amine](/img/structure/B3168707.png)
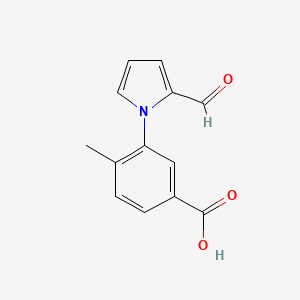
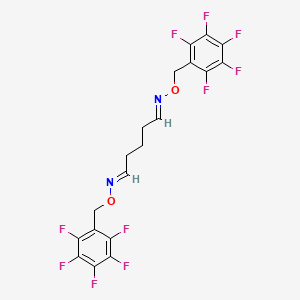

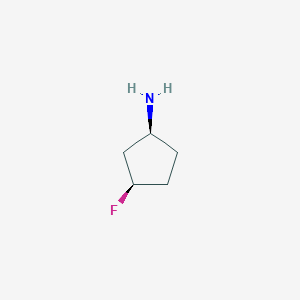
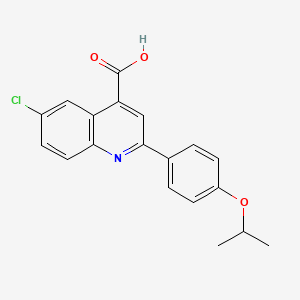
![4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)methyl]-benzoic acid](/img/structure/B3168759.png)
![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)
![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)
